molecular formula C13H11N3O2 B2820552 N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide CAS No. 878119-10-9

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide

Cat. No.: B2820552
CAS No.: 878119-10-9
M. Wt: 241.25
InChI Key: MGITVMOEUWYLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide is a synthetic compound characterized by an indazole core substituted at the 3-position with a carboxamide group and a furan-2-ylmethyl moiety. The furan-2-ylmethyl substituent introduces an oxygen-containing heterocycle, which may enhance solubility or modulate electronic properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-13(14-8-9-4-3-7-18-9)12-10-5-1-2-6-11(10)15-16-12/h1-7H,8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGITVMOEUWYLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1H-indazole-3-carboxylic acid, followed by the formation of the carboxamide linkage. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (dimethylaminopyridine) under microwave-assisted conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Kinase Inhibition

Recent studies have identified N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide derivatives as promising candidates for targeting specific kinases involved in cancer progression. One notable target is p21-activated kinase 1 (PAK1), which is implicated in tumor metastasis. A fragment-based screening approach revealed that certain derivatives exhibited potent inhibitory activity against PAK1, with one compound showing an IC50 value of 9.8 nM, indicating high selectivity among a panel of 29 kinases .

Fibroblast Growth Factor Receptors (FGFR)

Another significant application of this compound is its potential as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cancers, including non-small cell lung cancer (NSCLC). Research has demonstrated that indazole derivatives can inhibit FGFRs effectively, with some compounds achieving nanomolar IC50 values. For instance, one derivative exhibited an IC50 of 2.9 nM against FGFR1, showcasing its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. The SAR studies indicate that the introduction of hydrophobic and hydrophilic groups significantly influences the inhibitory activity against target kinases. Modifications that enhance binding affinity and selectivity are critical for developing effective anticancer agents .

In Vitro Studies

In vitro studies have demonstrated that certain derivatives not only inhibit kinase activity but also suppress cellular migration and invasion. For example, one study reported that a specific derivative reduced the migration of MDA-MB-231 breast cancer cells by downregulating Snail expression, a key regulator of epithelial-mesenchymal transition (EMT) .

In Vivo Efficacy

Preclinical models further support the therapeutic potential of these compounds. In xenograft models, compounds derived from this compound showed significant tumor growth inhibition, providing a foundation for future clinical trials .

Summary of Applications

Application AreaDescriptionExample Findings
Kinase Inhibition Targeting PAK1 and FGFRs to inhibit cancer cell proliferation and metastasisIC50 values as low as 9.8 nM for PAK1; potent FGFR inhibitors
Structure-Activity Relationship Optimization of chemical structures to enhance selectivity and efficacy against targetsModifications led to increased binding affinity
In Vitro Studies Evaluation of cellular effects on migration and invasionSignificant reduction in cell migration observed
In Vivo Efficacy Assessment of antitumor activity in animal modelsNotable tumor growth inhibition in xenograft models

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). The compound binds to the receptor, inhibiting its activity and thereby exerting anticancer effects. The pathways involved include the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (IUPAC) Core Structure Substituents Biological Activity/Application Key Findings
This compound Indazole-3-carboxamide - N-linked furan-2-ylmethyl Potential antimicrobial activity Synthesized as part of a furan-2-ylmethyl derivative series; structural studies via X-ray diffraction
AB-FUBINACA Indazole-3-carboxamide - 4-Fluorobenzyl side chain (FUB)
- (L)-valinamide linker (AB)
Synthetic cannabinoid receptor agonist First synthetic cannabinoid with 4-fluorobenzyl side chain; high potency at CB1 receptors
ADB-BUTINACA Indazole-3-carboxamide - Butyl group at N1
- 2,2-dimethylpropylaminocarbonyl at carboxamide
Psychoactive substance Reviewed for drug dependence potential; lacks prior WHO evaluation
CUMYL-4CN-BINACA Indazole-3-carboxamide - 4-Cyanobutyl at N1
- 2-phenylpropan-2-yl at carboxamide
New psychoactive substance (NPS) Stable under recommended storage; associated with seizures in powder/herbal forms
M127-0782 Indazole-3-carboxamide - 4-Methylphenyl at N1
- 4-fluoro-2-methylphenyl at carboxamide
Screening compound (ChemDiv) Molecular weight: 359.4 g/mol; structural analog with halogenated aryl groups

Key Observations:

  • Substituent Impact on Activity: The furan-2-ylmethyl group in the target compound distinguishes it from synthetic cannabinoids like AB-FUBINACA and ADB-BUTINACA, which feature bulkier aryl or alkylamine linkers. These differences likely influence receptor binding affinity and selectivity .
  • Biological Activity: While AB-FUBINACA and ADB-BUTINACA are potent cannabinoid receptor agonists, the furan-2-ylmethyl derivative is associated with antimicrobial properties in thiourea-based analogs (e.g., 8a and 8b in ), suggesting divergent structure-activity relationships .

Physicochemical and Stability Comparisons

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Crystallographic Data Stability
This compound C₁₃H₁₁N₃O₂ 241.25 Monoclinic system (P21/c or P21 space group) Stability data not explicitly reported; inferred from analog studies
CUMYL-4CN-BINACA C₂₂H₂₂N₄O 362.44 Not reported Stable under controlled storage; decomposes under extreme conditions
M127-0782 C₂₂H₁₈FN₃O 359.40 Not reported No stability data provided; used in screening

Key Observations:

  • Crystallographic Data: The furan-2-ylmethyl derivative crystallizes in a monoclinic system, similar to its thiourea-based analogs (8a and 8b), which exhibit centrosymmetric (P21/c) or non-centrosymmetric (P21) packing .

Biological Activity

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring connected to an indazole structure, which is known to enhance its biological properties. The presence of these heterocycles contributes to its ability to interact with various molecular targets, making it a candidate for further pharmacological exploration.

The primary mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) : This compound has been shown to bind to EGFR, blocking its signaling pathways that are crucial for cancer cell proliferation and survival. This action positions it as a potential anticancer agent by preventing tumor growth and promoting apoptosis in malignant cells.

Anticancer Activity

This compound has demonstrated promising anticancer properties through various studies:

  • Cell Line Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including A549 (lung adenocarcinoma) and HT-1080 (fibrosarcoma). The IC50 values reported range from 5.4 µM to 9.2 µM, indicating moderate to high potency .
  • Mechanistic Insights : The compound's ability to induce apoptosis has been linked to its interaction with specific cellular pathways. It has been observed that treatment with this compound leads to the upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cells .
  • In Vivo Studies : Animal model experiments have supported the in vitro findings, where oral administration of this compound resulted in significant tumor growth inhibition in syngeneic colon cancer models. These studies suggest that the compound enhances cytotoxic T cell-mediated antitumor immunity .

Table 1: Summary of Biological Activities

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
A5495.4EGFR inhibition
HT-10809.2Apoptosis induction
MV4-110.072FLT3 kinase inhibition
HCT1166.72Cell cycle arrest

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications at specific positions can enhance its efficacy:

  • Substituent Variations : Alterations on the indazole or furan moieties have been explored to improve binding affinity and selectivity towards cancer-related targets such as EGFR and FLT3 kinase .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Combination Therapies : Investigating the effects of this compound in combination with existing therapies such as anti-PD-1 antibodies could yield synergistic effects in tumor immunotherapy .
  • Broader Target Profiles : Expanding the research to include other potential targets beyond EGFR may uncover additional therapeutic applications, particularly in resistant cancer types.
  • Clinical Trials : Future clinical studies are essential to evaluate the safety and efficacy of this compound in human subjects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.